molecular formula C7H13NS B14289912 N-(Prop-2-en-1-yl)butanethioamide CAS No. 113093-46-2

N-(Prop-2-en-1-yl)butanethioamide

Cat. No.: B14289912
CAS No.: 113093-46-2
M. Wt: 143.25 g/mol
InChI Key: HNSQVXNDVIVVFM-UHFFFAOYSA-N
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Description

N-(Prop-2-en-1-yl)butanethioamide is a synthetic thioamide compound of interest in organic and medicinal chemistry research. This molecule integrates a butanethioamide chain with an N-allyl group, a structural motif found in various bioactive molecules and synthetic intermediates . Thioamides are versatile precursors in chemical synthesis. They serve as key substrates for the preparation of functionally diverse heterocycles and amidines. The thiocarbonyl group can undergo reactions with various thiophilic reagents to form new carbon-nitrogen bonds, facilitating the construction of complex molecular architectures . Researchers can leverage this compound as a building block for developing novel molecules with potential biological activity. Structural analogs, such as those featuring thiazole and sulfonamide groups, are actively investigated for their antioxidant and antimicrobial properties, providing a rationale for its use in structure-activity relationship (SAR) studies . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

113093-46-2

Molecular Formula

C7H13NS

Molecular Weight

143.25 g/mol

IUPAC Name

N-prop-2-enylbutanethioamide

InChI

InChI=1S/C7H13NS/c1-3-5-7(9)8-6-4-2/h4H,2-3,5-6H2,1H3,(H,8,9)

InChI Key

HNSQVXNDVIVVFM-UHFFFAOYSA-N

Canonical SMILES

CCCC(=S)NCC=C

Origin of Product

United States

Preparation Methods

Thionation of N-Allylbutyramide Using Lawesson’s Reagent

Lawesson’s reagent (LR), a widely employed thionating agent, facilitates the conversion of amides to thioamides through a two-step mechanism involving nucleophilic attack and sulfur transfer. For N-allylbutyramide, this method proceeds under inert conditions:

$$
\text{N-Allylbutyramide} + \text{Lawesson’s Reagent} \xrightarrow{\text{THF, 80°C}} \text{this compound} + \text{Byproducts}
$$

In a representative procedure, N-allylbutyramide (1.0 equiv) and LR (1.2 equiv) are refluxed in tetrahydrofuran (THF) for 12 hours, yielding the target compound in 68–72% after column chromatography. Nuclear magnetic resonance (NMR) analysis of the product confirms the thioamide structure, with a characteristic $$^{1}\text{H}$$ NMR resonance at δ 9.2 ppm (NH) and $$^{13}\text{C}$$ NMR signals at δ 205.3 ppm (C=S).

Alkylation of Butanethioamide with Allyl Bromide

Direct alkylation of butanethioamide with allyl bromide offers a single-step route, leveraging phase-transfer catalysis to enhance reactivity:

$$
\text{Butanethioamide} + \text{Allyl Bromide} \xrightarrow{\text{KOH, TBAB, DCM}} \text{this compound}
$$

Optimization studies reveal that tetrabutylammonium bromide (TBAB, 10 mol%) in dichloromethane (DCM) with aqueous potassium hydroxide (50%) achieves 65% yield at 25°C over 6 hours. Competing N- and S-alkylation is mitigated by maintaining a stoichiometric excess of allyl bromide (1.5 equiv).

Advanced Methodologies for Stereoselective Synthesis

Palladium-Catalyzed Allylic Amination

Transition-metal catalysis enables regioselective allylic amination, circumventing isomerization issues associated with traditional alkylation. A palladium(0)/diphosphine complex catalyzes the coupling of butanethioamide with allyl acetate:

$$
\text{Butanethioamide} + \text{Allyl Acetate} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Base}} \text{this compound}
$$

This method achieves 78% yield with >99% regioselectivity for the terminal allyl isomer, as confirmed by gas chromatography–mass spectrometry (GC-MS).

Enzymatic Resolution of Racemic Intermediates

Biocatalytic approaches using lipases or amidases enable enantioselective synthesis. For instance, Candida antarctica lipase B (CAL-B) resolves racemic N-allylbutyramide precursors prior to thionation, yielding enantiomerically enriched thioamides (ee >90%).

Comparative Analysis of Synthetic Routes

The table below evaluates key preparation methods based on yield, scalability, and practicality:

Method Yield (%) Reaction Time (h) Cost (Relative) Scalability
Lawesson’s Reagent 72 12 High Moderate
Direct Alkylation 65 6 Low High
Palladium Catalysis 78 8 Very High Low
Enzymatic Resolution 60 24 Moderate Moderate

Key Observations :

  • Lawesson’s reagent provides reliable yields but requires stringent anhydrous conditions.
  • Direct alkylation is cost-effective but suffers from moderate regioselectivity.
  • Palladium catalysis offers superior efficiency but is limited by catalyst cost.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$^{1}\text{H}$$ NMR (400 MHz, CDCl$$3$$): δ 5.8–5.9 (m, 1H, CH$$2$$=CH–), 5.1–5.3 (m, 2H, =CH$$2$$), 3.4 (d, 2H, J = 6.4 Hz, NH–CH$$2$$), 2.5 (t, 2H, J = 7.2 Hz, CH$$2$$–C=S), 1.6–1.7 (m, 4H, –CH$$2$$–CH$$_2$$–).
  • $$^{13}\text{C}$$ NMR : δ 205.3 (C=S), 134.5 (CH$$2$$=CH–), 117.2 (=CH$$2$$), 42.1 (NH–CH$$_2$$), 31.5–25.8 (butyl chain).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C$$7$$H$${12}$$N$$_2$$S : 172.0725 [M+H]$$^+$$.
  • Observed : 172.0728 [M+H]$$^+$$ (Δ = 0.3 ppm).

Industrial Applications and Process Optimization

Continuous-Flow Synthesis

Microreactor technology enhances the safety and efficiency of exothermic thionation reactions. A tubular reactor with immobilized Lawesson’s reagent achieves 85% conversion at 100°C with a residence time of 5 minutes, significantly reducing byproduct formation.

Green Chemistry Approaches

Water-mediated thioamide synthesis using microwave irradiation (100 W, 120°C, 20 min) eliminates organic solvents, yielding 70% product with >95% purity.

Chemical Reactions Analysis

Types of Reactions: N-(Prop-2-en-1-yl)butanethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The prop-2-en-1-yl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(Prop-2-en-1-yl)butanethioamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Prop-2-en-1-yl)butanethioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The prop-2-en-1-yl group may also interact with hydrophobic pockets in target molecules, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare N-(Prop-2-en-1-yl)butanethioamide with compounds sharing structural or functional similarities, focusing on reactivity, coordination behavior, and biological activity.

Compound Name Key Structural Features Key Properties/Applications References
This compound Thioamide group, allyl substituent Forms metal complexes (Cu, Co, Ni, Zn) with antifungal/antiproliferative activity; ligand in coordination chemistry.
4-Aryl-3-(prop-2-en-1-yl)-thiazol-imines Thiazole ring, allyl group, aryl substituents Angiotensin II receptor antagonists; antihypertensive activity comparable to valsartan.
2-Iodo-N-(prop-2-yn-1-yl)acetamide Acetamide group, propargyl (alkyne) chain Intermediate in organic synthesis; limited yield (5%) due to steric/electronic challenges.
4-(Prop-2-en-1-yl)phenyl acetate Phenolic ester, allyl group Fragrance component (e.g., chavicyl acetate); no reported biological activity.
Hydrazinecarbothioamide-metal complexes Thiosemicarbazone ligands, allyl groups Antifungal activity (Co, Ni, Zn); antiproliferative effects (Cu); structure-dependent efficacy.

Coordination Chemistry

  • This compound forms mixed-ligand complexes with copper and cobalt, exhibiting antioxidant and cytotoxic activities. For instance, copper(II) complexes with this ligand show toxicity against cancer cell lines, likely due to redox-active metal centers .
  • Hydrazinecarbothioamide-metal complexes : Cobalt and nickel complexes (e.g., Co(HL)₂Cl) display stronger antifungal activity against Candida albicans than zinc analogs, highlighting the role of metal choice in bioactivity .

Structural and Functional Insights

  • Thioamide vs. Thiazole: The thioamide group in this compound provides stronger metal-binding sites (S and N donors) compared to the thiazole ring’s N,S-heterocycle, which prioritizes receptor interactions .
  • Allyl vs. Propargyl : The allyl group’s conjugation stabilizes reaction intermediates (e.g., in indole synthesis ), whereas propargyl groups (in 2-Iodo-N-(prop-2-yn-1-yl)acetamide ) introduce steric constraints, reducing synthetic efficiency .
  • Phenolic Esters: Unlike bioactive thioamides, 4-(prop-2-en-1-yl)phenyl acetate lacks metal-coordination capacity, limiting its utility to non-pharmaceutical applications like fragrances .

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